molecular formula C19H24N2O4 B4666330 [5-(3,4-Dimethoxyphenyl)-1,2-oxazol-3-yl]-(2,6-dimethylpiperidin-1-yl)methanone

[5-(3,4-Dimethoxyphenyl)-1,2-oxazol-3-yl]-(2,6-dimethylpiperidin-1-yl)methanone

Cat. No.: B4666330
M. Wt: 344.4 g/mol
InChI Key: QGEXVTRVLVLYGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[5-(3,4-Dimethoxyphenyl)-1,2-oxazol-3-yl]-(2,6-dimethylpiperidin-1-yl)methanone is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that combines an oxazole ring with a piperidine moiety, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(3,4-Dimethoxyphenyl)-1,2-oxazol-3-yl]-(2,6-dimethylpiperidin-1-yl)methanone typically involves multiple steps, starting with the preparation of the oxazole ring and the piperidine moiety separately. The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an α-haloketone and an amide. The piperidine moiety can be prepared through the hydrogenation of pyridine derivatives under specific conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This could include the use of catalysts, controlled temperatures, and pressures, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

[5-(3,4-Dimethoxyphenyl)-1,2-oxazol-3-yl]-(2,6-dimethylpiperidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the aromatic ring or the oxazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and nucleophiles like sodium methoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

In biological research, [5-(3,4-Dimethoxyphenyl)-1,2-oxazol-3-yl]-(2,6-dimethylpiperidin-1-yl)methanone can be used to study enzyme interactions and receptor binding due to its potential bioactivity.

Medicine

In medicine, this compound may have potential as a pharmaceutical agent. Its structure suggests it could interact with specific molecular targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties may make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of [5-(3,4-Dimethoxyphenyl)-1,2-oxazol-3-yl]-(2,6-dimethylpiperidin-1-yl)methanone involves its interaction with specific molecular targets. The oxazole ring and piperidine moiety may bind to enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets this compound apart is its combination of an oxazole ring with a piperidine moiety

Properties

IUPAC Name

[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]-(2,6-dimethylpiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O4/c1-12-6-5-7-13(2)21(12)19(22)15-11-17(25-20-15)14-8-9-16(23-3)18(10-14)24-4/h8-13H,5-7H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGEXVTRVLVLYGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(N1C(=O)C2=NOC(=C2)C3=CC(=C(C=C3)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[5-(3,4-Dimethoxyphenyl)-1,2-oxazol-3-yl]-(2,6-dimethylpiperidin-1-yl)methanone
Reactant of Route 2
Reactant of Route 2
[5-(3,4-Dimethoxyphenyl)-1,2-oxazol-3-yl]-(2,6-dimethylpiperidin-1-yl)methanone
Reactant of Route 3
Reactant of Route 3
[5-(3,4-Dimethoxyphenyl)-1,2-oxazol-3-yl]-(2,6-dimethylpiperidin-1-yl)methanone
Reactant of Route 4
Reactant of Route 4
[5-(3,4-Dimethoxyphenyl)-1,2-oxazol-3-yl]-(2,6-dimethylpiperidin-1-yl)methanone
Reactant of Route 5
Reactant of Route 5
[5-(3,4-Dimethoxyphenyl)-1,2-oxazol-3-yl]-(2,6-dimethylpiperidin-1-yl)methanone
Reactant of Route 6
[5-(3,4-Dimethoxyphenyl)-1,2-oxazol-3-yl]-(2,6-dimethylpiperidin-1-yl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.